molecular formula C17H17NO4 B497018 4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate CAS No. 501104-79-6

4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate

Cat. No. B497018
CAS RN: 501104-79-6
M. Wt: 299.32g/mol
InChI Key: ZDXPICFVXZZHAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions . For instance, the acylation of methyl phenylcarbamate with acetic anhydride in polyphosphoric acid at 50–55°C can lead to the formation of corresponding acetophenones .

Mechanism of Action

The mechanism of action of “4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate” is not well-studied. It’s important to note that the mechanism of action can vary depending on the context in which the compound is used .

properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) N-methyl-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)13-9-10-15(16(11-13)21-3)22-17(20)18(2)14-7-5-4-6-8-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPICFVXZZHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)N(C)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325423
Record name (4-acetyl-2-methoxyphenyl) N-methyl-N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate

CAS RN

501104-79-6
Record name (4-acetyl-2-methoxyphenyl) N-methyl-N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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